N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
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Overview
Description
The compound N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex molecule that features a mix of aromatic systems and functional groups. This compound, due to its intricate structure, is of interest in various fields including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide typically involves multiple steps:
Starting with benzo[d][1,3]dioxole, amination is performed to introduce the benzo[d][1,3]dioxol-5-ylamino group.
Coupling with a thio-substituted indole derivative occurs through nucleophilic substitution, forming a thioether linkage.
The final step includes the addition of the benzamide moiety through a condensation reaction.
Reaction conditions often require the use of catalysts like palladium on carbon for hydrogenation steps and reagents like thionyl chloride for amide formation.
Industrial Production Methods
Industrial-scale production of this compound necessitates efficient and cost-effective methods. Automated synthesis systems and continuous flow reactors are often employed to ensure consistency and high yield. The production process needs meticulous optimization to handle the complex multi-step synthesis and to maintain the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: : Primarily affects the thioether linkages and the aromatic rings.
Reduction: : Can be carried out on the amide groups under suitable conditions.
Substitution: : Nucleophilic and electrophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogens or nitro groups for electrophilic substitutions, and organolithium compounds for nucleophilic substitutions.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and alcohols.
Substitution Products: : Variously substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
The compound is explored extensively in several research areas:
Chemistry: : Utilized as a precursor for complex organic synthesis, especially in the creation of diverse aromatic compounds.
Biology: : Investigated for its potential as a molecular probe in studying cellular processes.
Medicine: : Potential therapeutic agent due to its unique structural features that could interact with biological targets.
Industry: : Used in material science for developing new polymers and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide exerts its effects involves interaction with molecular targets through its functional groups. The benzamide and indole groups are known to bind to various enzymes and receptors, potentially modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide shares similarities with other benzamide derivatives and indole-based compounds.
Compounds such as N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole derivatives.
Unique Features
The unique combination of benzo[d][1,3]dioxole, indole, and benzamide groups in one molecule sets it apart, offering distinct interaction potential with biological targets not found in simpler analogs.
The breadth and depth of its applications in research underscore its significance, making it an invaluable compound for continued study.
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-18-11-19(2)13-20(12-18)28(33)29-9-10-31-15-26(22-5-3-4-6-23(22)31)36-16-27(32)30-21-7-8-24-25(14-21)35-17-34-24/h3-8,11-15H,9-10,16-17H2,1-2H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVKNUJRGQAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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